molecular formula C12H17N3O5S B3134827 Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate CAS No. 400084-02-8

Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate

Cat. No. B3134827
CAS RN: 400084-02-8
M. Wt: 315.35 g/mol
InChI Key: ANFOWYMTTBXSRQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate is a useful research compound. Its molecular formula is C12H17N3O5S and its molecular weight is 315.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

This compound is a key intermediate in the synthesis of complex molecular structures, demonstrating its utility in organic synthesis. For instance, it plays a crucial role in the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, highlighting its significance in the creation of pyrimidinyl derivatives with potential biological activities (Žugelj et al., 2009). Similarly, its involvement in the synthesis of 4-Hydroxy-2-pyridone through condensation and cyclization processes underscores its versatility in generating pharmacologically relevant structures (Chen et al., 2013).

Heterocyclic Chemistry

This compound serves as a foundation for the creation of heterocyclic systems, such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other pyrimidine derivatives, illustrating its utility in developing compounds that may serve as leads for drug discovery (Selič et al., 1997). The molecular conformation studies of related compounds, such as dimethyl (Z)-1-[5-dimethylamino-2-methoxy-3-methyl-4(3H)-oxo-6-pyrimidinylamino]-ethylene-1,2-dicarboxylate, provide further evidence of the compound's utility in elucidating structural and functional relationships within chemical and biological systems (Low et al., 1996).

Nucleophilic Substitution Reactions

Research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a related compound, demonstrates the potential of Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate in facilitating nucleophilic substitution reactions. These reactions are foundational in organic synthesis, allowing for the introduction of various functional groups and further modification of the chemical structure (Shadbolt & Ulbricht, 1967).

properties

IUPAC Name

ethyl 2-[4-(dimethylcarbamoyloxy)-5-methoxypyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S/c1-5-19-9(16)7-21-11-13-6-8(18-4)10(14-11)20-12(17)15(2)3/h6H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOWYMTTBXSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)OC(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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